molecular formula C13H9ClO2 B6315463 6-(4-Chlorophenyl)-2-formylphenol CAS No. 343604-43-3

6-(4-Chlorophenyl)-2-formylphenol

Cat. No.: B6315463
CAS No.: 343604-43-3
M. Wt: 232.66 g/mol
InChI Key: ORESKBIFHBTXEM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of a chlorophenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-formylphenol typically involves the reaction of 4-chlorobenzaldehyde with phenol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-2-formylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In the context of anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-formylphenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORESKBIFHBTXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473173
Record name 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-43-3
Record name 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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